1-(Allyloxy)cyclopropane-1-carboxylic acid
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Overview
Description
1-(Allyloxy)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with an allyloxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Allyloxy)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of allyl alcohol derivatives. One common method is the reaction of allyl alcohol with diazo compounds under the influence of a catalyst, such as rhodium or copper complexes. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and catalyst recovery, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(Allyloxy)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or pyridinium chlorochromate (PCC).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles like halides or amines
Common Reagents and Conditions:
Oxidation: m-CPBA, PCC, and other peroxides.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols.
Substitution: Allyl-substituted derivatives
Scientific Research Applications
1-(Allyloxy)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 1-(Allyloxy)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The allyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with enzymes and receptors. These interactions can modulate various biochemical pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene, involved in plant growth regulation.
1-Cyanocyclopropane-1-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
1-Hydroxycyclopropane-1-carboxylic acid: Studied for its potential biological activities.
Uniqueness: 1-(Allyloxy)cyclopropane-1-carboxylic acid is unique due to its allyloxy group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Properties
Molecular Formula |
C7H10O3 |
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Molecular Weight |
142.15 g/mol |
IUPAC Name |
1-prop-2-enoxycyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c1-2-5-10-7(3-4-7)6(8)9/h2H,1,3-5H2,(H,8,9) |
InChI Key |
UXQKLKBQRUSFQD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1(CC1)C(=O)O |
Origin of Product |
United States |
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